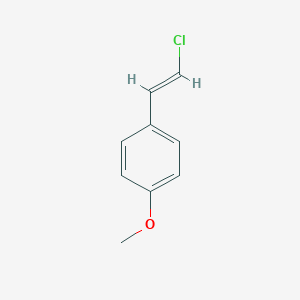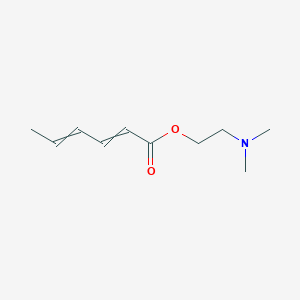
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. Curcumin also activates various signaling pathways that regulate cell growth and survival.
Effets Biochimiques Et Physiologiques
Curcumin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Curcumin also regulates various signaling pathways that are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. Curcumin is also stable and can be easily stored. However, 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one has some limitations, including poor solubility in water and low bioavailability, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for research on 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one. One direction is to develop new formulations of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one that improve its solubility and bioavailability. Another direction is to study the effects of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one in combination with other compounds or drugs. Additionally, further research is needed to understand the mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one from turmeric, which involves the use of solvents such as ethanol and acetone. Chemical synthesis involves the reaction of various chemical compounds to form 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, while microbial synthesis involves the use of microorganisms to produce 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(Z)-3-(2-hydroxyphenyl)-2-methoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15(11-13-9-5-6-10-14(13)17)16(18)12-7-3-2-4-8-12/h2-11,17H,1H3/b15-11- |
Clé InChI |
NTRKVFVYJCJKCU-PTNGSMBKSA-N |
SMILES isomérique |
CO/C(=C\C1=CC=CC=C1O)/C(=O)C2=CC=CC=C2 |
SMILES |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
SMILES canonique |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)



![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

